molecular formula C13H15Cl2NO2 B14489386 2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- CAS No. 64976-97-2

2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-

Cat. No.: B14489386
CAS No.: 64976-97-2
M. Wt: 288.17 g/mol
InChI Key: UIDZRHZSGQXZDV-WAYWQWQTSA-N
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Description

2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- is a compound of significant interest in the fields of chemistry and medicine. This compound is known for its unique structure, which includes a propenoic acid moiety and a bis(2-chloroethyl)amino group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- typically involves the reaction of 2-chloroethylamine with a phenyl derivative, followed by the introduction of the propenoic acid moiety. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the safe handling and disposal of hazardous reagents, such as 2-chloroethylamine.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Another alkylating agent with similar structure and mechanism of action.

    Cyclophosphamide: A widely used alkylating agent with a different chemical structure but similar therapeutic applications.

Uniqueness

2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with DNA makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

64976-97-2

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

(Z)-3-[2-[bis(2-chloroethyl)amino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15Cl2NO2/c14-7-9-16(10-8-15)12-4-2-1-3-11(12)5-6-13(17)18/h1-6H,7-10H2,(H,17,18)/b6-5-

InChI Key

UIDZRHZSGQXZDV-WAYWQWQTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)O)N(CCCl)CCCl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)N(CCCl)CCCl

Origin of Product

United States

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